molecular formula C27H25BrOP+ B12816345 (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide

(1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide

Cat. No.: B12816345
M. Wt: 476.4 g/mol
InChI Key: PSYONAVRWJIHHC-UHFFFAOYSA-N
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Description

(1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide is a chemical compound with a complex structure that includes a phenyl group, a propan-2-yl group, and a triphenylphosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with a suitable precursor, such as 1-oxo-1-phenylpropan-2-yl bromide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide is used as a reagent in organic synthesis. It can be employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. It can be used as a precursor in the synthesis of therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
  • 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate
  • 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Uniqueness

Compared to similar compounds, (1-Oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide is unique due to its triphenylphosphanium moiety, which imparts distinct chemical properties. This moiety enhances the compound’s reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C27H25BrOP+

Molecular Weight

476.4 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl)-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C27H24OP.BrH/c1-22(27(28)23-14-6-2-7-15-23)29(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-22H,1H3;1H/q+1;

InChI Key

PSYONAVRWJIHHC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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